molecular formula C8H11N3O3 B219996 6,6-Difluorocholestanol CAS No. 111300-80-2

6,6-Difluorocholestanol

Cat. No.: B219996
CAS No.: 111300-80-2
M. Wt: 424.6 g/mol
InChI Key: GCSYTTZVUJTCEY-VDOHLUMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluorocholestanol (CAS Number: 111300-80-2) is a fluorinated sterol with the molecular formula C27H46F2O and a molecular weight of 424.65 g/mol . This compound is a derivative of cholestanol, designed with two fluorine atoms substituted at the 6-position on ring B of the steroid backbone . In biochemical research, this compound serves as a valuable tool for studying enzymes involved in hepatic cholesterol metabolism. Studies have demonstrated that it acts as a competitive substrate for cholesterol in the esterification reaction catalyzed by acyl-CoA: cholesterol acyltransferase (ACAT) . Furthermore, it inhibits the hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase, although it is not itself a substrate for this enzyme . These specific effects highlight that substituents on ring B of the sterol can significantly influence the binding and catalytic mechanisms of key metabolic enzymes . As such, this compound is a critical compound for investigating the regulation and pathways of sterol metabolism in experimental models. This product is intended for Research Use Only and is not approved for use in humans or as a veterinary drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111300-80-2

Molecular Formula

C8H11N3O3

Molecular Weight

424.6 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-6,6-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-27(28,29)24-15-19(30)11-13-26(24,5)23(20)12-14-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-/m1/s1

InChI Key

GCSYTTZVUJTCEY-VDOHLUMYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C

Synonyms

6,6-difluorocholestanol

Origin of Product

United States

Biological Activity and Molecular Mechanisms of 6,6 Difluorocholestanol

Modulation of Hepatic Cholesterol Metabolism Enzymes

Studies on rat liver microsomes have elucidated the specific interactions of 6,6-difluorocholestanol with enzymes critical to cholesterol's metabolic fate.

Differential Effects on Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a process crucial for storing cholesterol within cells and for its assembly into lipoproteins. nih.gov Research has shown that this compound acts as a competitive substrate for cholesterol in the ACAT-catalyzed reaction. nih.gov This indicates that the fluorinated sterol can bind to the active site of ACAT, competing with cholesterol and thereby influencing the rate of cholesterol esterification. nih.gov The substitution of fluorine atoms at the 6-position of the cholestanol (B8816890) backbone significantly affects its binding and catalytic interaction with ACAT. nih.gov

Table 1: Effect of this compound on ACAT Activity

Compound Effect on ACAT Mechanism
This compound Competitive Substrate Competes with cholesterol for binding to the ACAT active site. nih.gov

Impact on Cholesterol 7 Alpha-Hydroxylase Activity

Cholesterol 7 alpha-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis, converting cholesterol into 7-alpha-hydroxycholesterol. wikipedia.org Investigations have revealed that this compound inhibits the hydroxylation of cholesterol by this enzyme. nih.gov However, it is noteworthy that this compound itself is not a substrate for cholesterol 7 alpha-hydroxylase. nih.gov This inhibitory action suggests that the presence of the difluoro moiety at the C-6 position interferes with the enzyme's ability to bind and/or hydroxylate its natural substrate, cholesterol. nih.gov

Table 2: Interaction of this compound with Cholesterol 7 Alpha-Hydroxylase

Compound Interaction Outcome
This compound Inhibitor Inhibits the hydroxylation of cholesterol. nih.gov
Not a Substrate Is not hydroxylated by the enzyme. nih.gov

Interaction with Key Regulatory Pathways of Lipid Homeostasis

The maintenance of cellular lipid balance is a complex process orchestrated by intricate signaling pathways.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulation

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of lipid metabolism, controlling the transcription of genes involved in cholesterol and fatty acid synthesis. nih.govumass.edu SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum to the nucleus to stimulate the expression of target genes. sciengine.com

SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum membrane. nih.gov Their activation requires a two-step proteolytic cleavage process. nih.gov This process is tightly regulated by cellular sterol levels; when sterol levels are low, the SREBP precursor is transported to the Golgi apparatus for cleavage, and the mature form translocates to the nucleus. sciengine.com While direct studies on the effect of this compound on SREBP expression and processing are not detailed in the provided search results, the compound's identity as a sterol analog suggests it could potentially influence this pathway. The SREBP pathway is sensitive to cellular sterol concentrations, which in turn regulate the proteolytic activation of SREBPs. nih.gov Given that this compound interacts with key enzymes of cholesterol metabolism, it is plausible that it could indirectly affect the cellular sterol pool and consequently modulate SREBP activity. However, specific experimental evidence detailing the direct impact of this compound on SREBP expression and its proteolytic cascade is not available in the provided results.

Differential Regulation of SREBP Isoforms (SREBP-1c, SREBP-2)

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are central to the regulation of lipid homeostasis. The three main isoforms, SREBP-1a, SREBP-1c, and SREBP-2, have distinct but overlapping roles in controlling the synthesis of cholesterol, fatty acids, and triglycerides. encyclopedia.pub SREBP-1a is a potent activator of all SREBP-responsive genes. nih.gov In most tissues, SREBP-1c and SREBP-2 are the predominant isoforms. nih.gov SREBP-1c preferentially activates genes involved in fatty acid and triglyceride synthesis, while SREBP-2 primarily regulates cholesterol synthesis. encyclopedia.pubnih.gov

The regulation of SREBP-1c and SREBP-2 is complex and occurs at both the transcriptional and post-transcriptional levels. A key mechanism is a feed-forward loop where the active nuclear forms of SREBPs (nSREBPs) can activate the transcription of their own genes. nih.gov The transcription of Srebf-1c, the gene encoding SREBP-1c, is notably regulated by the nuclear receptors LXRα and LXRβ. nih.gov When activated by sterol ligands, LXRs bind to an LXR response element in the Srebf-1c promoter, thereby inducing its transcription. nih.gov This link between sterol levels and SREBP-1c provides a mechanism for the cell to increase fatty acid synthesis when cholesterol is abundant, facilitating the formation of cholesteryl esters for transport and storage. nih.gov

Recent research has highlighted a critical dependency of SREBP-1c expression on SREBP-2 activity in the liver. elifesciences.orgnih.gov Studies in which Srebf-2 was genetically deleted from hepatocytes showed a significant reduction in SREBP-1c levels and the expression of its target genes involved in fatty acid synthesis. elifesciences.orgnih.gov This occurs because the reduction in cholesterol synthesis due to the absence of SREBP-2 leads to a lack of an endogenous sterol ligand necessary for LXR activation. elifesciences.orgnih.gov Consequently, the LXR-dependent transcription of Srebf-1c is diminished, demonstrating a coupling between cholesterol and fatty acid synthesis pathways. elifesciences.orgnih.gov

SREBP IsoformPrimary FunctionKey Transcriptional Regulators
SREBP-1a Activates cholesterol, fatty acid, and triglyceride synthesis genesConstitutively expressed at low levels nih.gov
SREBP-1c Regulates fatty acid and triglyceride synthesis genes encyclopedia.pubnih.govLXR, Insulin, Glucagon, SREBPs nih.gov
SREBP-2 Regulates cholesterol synthesis genes encyclopedia.pubnih.govSREBPs nih.gov
Comparative Analysis with Other Fluorinated SREBP Modulators

The introduction of fluorine atoms into sterol molecules can significantly alter their biological activity. In the case of this compound, the difluoro substitution is in ring B of the sterol structure. nih.gov This modification has been shown to impact its interaction with key enzymes in cholesterol metabolism. nih.gov For instance, this compound acts as a competitive substrate for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for esterifying cholesterol for storage. nih.gov It also inhibits cholesterol 7α-hydroxylase, a critical enzyme in bile acid synthesis, without being a substrate for it. nih.gov In contrast, a related compound, 7,7-difluorocholestanol (B220163), did not show these effects on ACAT or cholesterol 7α-hydroxylase. nih.gov Neither of the difluorinated cholestanols affected the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov These findings underscore that the specific position of the fluorine substituents on the sterol ring is crucial for determining its biological effects. nih.gov

Nuclear Receptor Signaling Interplay (e.g., Liver X Receptors, Peroxisome Proliferator-Activated Receptors)

The nuclear receptors Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of lipid and cholesterol metabolism. nih.govwiley.com They function as ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to control gene expression. wiley.comoup.com LXRs are activated by oxysterols, which are cholesterol metabolites, and play a central role in cholesterol homeostasis by regulating the expression of SREBP-1c, a master regulator of fatty acid synthesis. nih.govmdpi.com PPARs, with their three subtypes (α, β/δ, and γ), are involved in fatty acid catabolism, energy homeostasis, and inflammation. nih.govxiahepublishing.com

There is significant crosstalk between LXR and PPAR signaling pathways. For example, PPARs can suppress the LXR-mediated activation of the SREBP-1c promoter. oup.com Gel shift assays have demonstrated that PPARs can reduce the binding of the LXR/RXR heterodimer to the LXR response element (LXRE) on the SREBP-1c promoter. oup.com This inhibitory effect can be enhanced by PPARα ligands, suggesting a competitive interaction for RXR or other cofactors between the LXR and PPAR pathways. oup.com

Nuclear ReceptorPrimary LigandsKey Functions in Lipid MetabolismInteraction with other pathways
LXRα, LXRβ Oxysterols nih.govRegulate cholesterol homeostasis, activate SREBP-1c for fatty acid synthesis nih.govmdpi.comForms heterodimers with RXR; its signaling can be suppressed by PPARs wiley.comoup.com
PPARα Fatty acids, fibrates mdpi.comPromotes fatty acid oxidation and catabolism nih.govoup.comForms heterodimers with RXR; can inhibit LXR/RXR binding to the SREBP-1c promoter wiley.comoup.com
PPARβ/δ Fatty acids nih.govStimulates fatty acid catabolism and mitochondrial respiration nih.govInfluences cellular proliferation and differentiation nih.gov
PPARγ Fatty acid derivatives, thiazolidinediones mdpi.comPromotes adipocyte differentiation and fat storage xiahepublishing.comCan repress the development of TH17 cells nih.gov
Ligand-Binding Dynamics and Transcriptional Regulation by Sterols

The activation of nuclear receptors like LXRs and PPARs is dependent on the binding of specific ligands. wiley.comnih.gov Upon ligand binding, these receptors undergo a conformational change that facilitates the release of corepressor proteins and the recruitment of coactivator complexes, leading to the transcription of target genes. nih.govmdpi.com In the absence of a ligand, the receptor-RXR heterodimer is bound to DNA along with a corepressor complex, which represses gene expression. nih.gov

The endogenous ligands for LXRs are specific oxysterol metabolites, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol. nih.gov Studies using surface plasmon resonance (SPR) have shown that the binding of a natural LXR ligand like 22(R)-hydroxycholesterol can significantly promote the interaction between LXRα and PPARα/γ. nih.gov This ligand-dependent regulation of receptor-receptor interactions highlights the dynamic nature of these signaling pathways. wiley.comnih.gov The interplay is further complicated by the fact that fatty acids and their metabolites can also act as ligands for both PPARs and, in some contexts, can modulate LXR activity. nih.gov

Cross-Talk with Lipid and Glucose Homeostasis Pathways

The intricate relationship between lipid and glucose metabolism is tightly regulated, with significant cross-talk between the signaling pathways that govern each process. researchgate.netnih.gov Organs such as the liver, pancreas, and adipose tissue are central to maintaining this metabolic balance. explorationpub.com LXRs and PPARs are key players in integrating these signals. nih.gov For instance, LXR activation not only stimulates fatty acid synthesis via SREBP-1c but also influences glucose homeostasis. mdpi.com

Influence on Intracellular Lipid Droplet Dynamics and Biogenesis

Role in Sterol Esterification and Neutral Lipid Storage

Intracellular lipid droplets are organelles responsible for storing neutral lipids, primarily triacylglycerols and sterol esters. nih.govuvigo.es The formation of these droplets begins in the endoplasmic reticulum, where the enzymes for neutral lipid synthesis are located. nih.gov A critical step in this process is the esterification of sterols, which converts them into a more hydrophobic form suitable for storage within the core of the lipid droplet. science.gov

The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol. nih.gov As previously mentioned, this compound has been shown to be a competitive substrate for cholesterol in the ACAT-catalyzed reaction. nih.gov This suggests that this compound can be esterified and subsequently incorporated into lipid droplets, potentially altering their composition and dynamics. The storage of sterol esters is a key mechanism for managing cellular sterol levels and preventing the toxic effects of free sterol accumulation. science.gov The biogenesis and growth of lipid droplets are highly regulated processes involving a number of protein families, including perilipins and seipin. nih.govnih.gov These droplets are not merely static storage depots but are dynamic organelles that can grow through the synthesis of neutral lipids and by fusing with other droplets. uvigo.es

Mechanisms Affecting Lipid Droplet Formation and Morphology

Lipid droplets (LDs) are dynamic cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs). creative-proteomics.comhapres.com Their biogenesis is a multi-step process that originates at the endoplasmic reticulum (ER). biorxiv.orgnih.gov The initial and crucial step in the storage of excess sterols is their esterification, a reaction catalyzed by the acyl-CoA:cholesterol acyltransferase (ACAT) family of enzymes. creative-proteomics.comnih.govescholarship.org This process converts the sterol into a more hydrophobic sterol ester, facilitating its partitioning from the ER membrane into the nascent lipid droplet core. creative-proteomics.comnih.gov

The fluorinated sterol, this compound, directly engages with this fundamental pathway of lipid droplet formation. Research has shown that this compound acts as a competitive substrate for the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This means it directly competes with cholesterol to be esterified by ACAT, leading to the formation of 6,6-difluorocholestanyl esters. nih.gov Once esterified, these fluorinated sterol esters are incorporated into the neutral lipid core of forming lipid droplets, effectively co-opting the cell's natural lipid storage machinery. creative-proteomics.comnih.gov

The incorporation of these structurally distinct fluorinated esters can, in turn, influence the morphology of lipid droplets. The size and number of LDs are tightly regulated by a balance of lipid synthesis, degradation, and the activity of LD-associated proteins like the Perilipin (PLIN) family. hapres.comnih.gov For instance, the absence of Perilipin 2 (Plin2) in mouse hepatocytes leads to a shift in LD morphology towards fewer but larger droplets, highlighting the role of surface proteins in maintaining droplet size and structure. nih.gov While direct morphological studies on cells treated with this compound are limited, the introduction of the bulky, highly electronegative fluorine atoms into the sterol esters is expected to alter their packing and physicochemical properties within the LD core. This could potentially lead to changes in droplet size, number, or the propensity for droplet fusion. d-nb.info

EnzymeInteraction with this compoundFinding
Acyl-CoA:cholesterol acyltransferase (ACAT)Competitive SubstrateThe compound competes with cholesterol for esterification by ACAT, leading to its incorporation into sterol esters. nih.gov
Cholesterol 7α-hydroxylaseInhibitorThis compound inhibits this enzyme, which is key to bile acid synthesis, but is not a substrate for it. nih.gov
3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA Reductase)No effectThe activity of this rate-limiting enzyme in cholesterol synthesis was not affected by the presence of this compound. nih.gov

Cellular Responses to Altered Lipid Droplet Composition by Fluorinated Sterols

The incorporation of xenobiotic lipids like 6,6-difluorocholestanyl esters into lipid droplets represents a significant alteration of the organelle's chemical composition, triggering a range of cellular responses. A primary function of lipid droplets is to act as a buffer, sequestering excess or potentially toxic lipids to prevent cellular damage, a phenomenon known as lipotoxicity. mdpi.comijbs.com By esterifying this compound and storing it within LDs, the cell effectively isolates the unnatural sterol, preventing it from aberrantly inserting into cellular membranes where it could disrupt their structure and function. nih.govmdpi.com

However, this sequestration is not without consequence. The altered composition of the lipid droplets can affect their interactions with other organelles and their role in metabolic pathways. mdpi.com Cells orchestrate a complex network of inter-organelle communication, with LDs forming contact sites with mitochondria to facilitate fatty acid transfer for β-oxidation and with lysosomes for degradation via lipophagy. frontiersin.orgnih.gov The presence of fluorinated sterol esters could modify the physical properties of the LD surface or core, potentially impacting the recruitment of proteins that mediate these critical interactions.

Furthermore, the cell responds to the presence of the fluorinated sterol at a metabolic level. A notable cellular response to this compound is the direct inhibition of cholesterol 7α-hydroxylase. nih.gov This enzyme catalyzes the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol. nih.gov Its inhibition by this compound demonstrates a specific cellular response that extends beyond simple storage, directly impacting a major pathway of cholesterol catabolism. This indicates that even while sequestered, the fluorinated sterol can exert inhibitory effects on key metabolic enzymes, leading to broader changes in cellular lipid homeostasis. nih.gov The accumulation of altered LDs can also be associated with cellular stress responses, such as ER stress, which is often linked to shifts in lipid metabolism and an increase in lipid droplet formation. frontiersin.org

Cellular ProcessResponse to Altered Lipid Droplet Composition
Lipotoxicity Buffering Cells esterify and sequester this compound into lipid droplets, a protective mechanism to prevent the accumulation of the potentially toxic free sterol in cellular membranes. nih.govmdpi.com
Metabolic Regulation This compound directly inhibits cholesterol 7α-hydroxylase, a key enzyme in bile acid synthesis, demonstrating a specific disruption of a cholesterol catabolic pathway. nih.gov
Inter-organelle Interactions The altered chemical nature of the LDs may affect their ability to form contact sites and communicate with other organelles like mitochondria and lysosomes, potentially impacting energy metabolism and lipid turnover. mdpi.comfrontiersin.orgnih.gov
Cellular Stress The accumulation of unnatural lipids can be a source of cellular stress, potentially leading to the activation of pathways like the unfolded protein response (UPR) in the endoplasmic reticulum. frontiersin.org

Structure Activity Relationship Sar Studies of 6,6 Difluorocholestanol

Positional Impact of Fluorine Substitution on Enzyme Inhibition and Activation Profiles

The strategic placement of fluorine atoms on the cholestanol (B8816890) skeleton has been shown to have a profound effect on the molecule's interaction with enzymes involved in cholesterol metabolism. Studies on 6,6-Difluorocholestanol have revealed a distinct profile of enzyme inhibition and activation.

Research has demonstrated that this compound acts as a competitive substrate for acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. This suggests that the difluorinated cholestanol analog can effectively bind to the active site of ACAT, competing with the natural substrate, cholesterol. In contrast, it was found to be an inhibitor of cholesterol 7 alpha-hydroxylase, the rate-limiting enzyme in bile acid synthesis, but it did not serve as a substrate for this enzyme. This indicates that while it can bind to the enzyme, it is not hydroxylated at the 7α position.

Interestingly, neither this compound nor its isomer, 7,7-difluorocholestanol (B220163), had any discernible effect on the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. This specificity of action highlights the critical role of the fluorine atoms' position in determining the molecule's biological activity. The presence of the gem-difluoro group at C-6 evidently alters the molecule's properties in such a way that it can selectively interact with certain enzymes while having no effect on others.

Table 1: Enzyme Interaction Profile of this compound

EnzymeInteraction TypeSubstrate Activity
Acyl-CoA:cholesterol acyltransferase (ACAT)CompetitiveYes
Cholesterol 7 alpha-hydroxylaseInhibitionNo
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductaseNo effectN/A

Conformational Analysis of this compound and Steric Effects of Fluorine

The conformation of the steroid nucleus is a critical determinant of its biological activity. The introduction of two fluorine atoms at the C-6 position in the B-ring of cholestanol is expected to induce significant conformational changes due to the steric bulk and electronic effects of the fluorine atoms. While specific conformational analysis studies on this compound are not extensively reported in the literature, principles of conformational analysis of substituted cyclohexanes and steroids can provide valuable insights.

Comparative SAR Analysis with Related Fluorinated Steroids and Cholestanol Analogs

To understand the unique properties of this compound, it is essential to compare its structure-activity relationship with that of related fluorinated steroids and cholestanol analogs. A direct comparison with its positional isomer, 7,7-difluorocholestanol, reveals the striking importance of the fluorine atoms' location.

While this compound is a competitive substrate for ACAT and an inhibitor of cholesterol 7 alpha-hydroxylase, 7,7-difluorocholestanol shows no effect on either of these enzymes. This dramatic difference in biological activity, arising from a simple shift of the gem-difluoro group from C-6 to C-7, underscores the high degree of structural specificity required for interaction with these enzymes.

Broader comparisons with other fluorinated steroids show that fluorination can have varied effects depending on the position and number of fluorine atoms. For instance, fluorination at other positions, such as C-2 or C-9, has been shown to enhance the anti-inflammatory or glucocorticoid activity of steroids. The introduction of a gem-difluoro group, as in this compound, is a less common modification but is known to impart unique electronic and steric properties.

Compared to non-fluorinated cholestanol analogs, the presence of the two fluorine atoms in this compound significantly increases its polarity in the vicinity of the B-ring. This can alter its membrane permeability and interaction with hydrophobic pockets of enzymes.

Table 2: Comparative Biological Activity of Cholestanol Analogs

CompoundEffect on ACATEffect on Cholesterol 7α-hydroxylaseEffect on HMG-CoA Reductase
This compound Competitive SubstrateInhibitorNo Effect
7,7-Difluorocholestanol No EffectNo EffectNo Effect
Cholestanol SubstrateSubstrateNo Effect (indirect regulation)

Computational Approaches to Predict Structure-Activity Relationships (e.g., QSAR)

Key steps in such a computational study would include:

Data Set Compilation: A series of cholestanol analogs with varying fluorine substitution patterns and their corresponding experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be collected.

Molecular Descriptor Calculation: A wide range of descriptors would be calculated for each molecule. These could include:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and electrostatic potential maps, which are significantly influenced by the electronegative fluorine atoms.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters, to quantify the impact of the gem-difluoro group.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), to model the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that relates the descriptors to the biological activity. researchgate.netbenthamscience.com The predictive power of the QSAR model would then be rigorously validated using internal and external validation techniques. benthamscience.comnih.gov

Such a QSAR model could provide valuable insights into the structural requirements for the desired biological activity and could be used to predict the activity of novel, yet-to-be-synthesized fluorinated cholestanol derivatives. This would facilitate the rational design of more potent and selective enzyme inhibitors or modulators.

Metabolic Fate and Biotransformation of 6,6 Difluorocholestanol

Comparative Metabolism within Cholestanol (B8816890) Biosynthesis and Elimination Pathways

To understand the potential impact of 6,6-Difluorocholestanol, it is essential to compare its behavior to the natural pathways of its parent compound, cholestanol.

Cholestanol, a 5α-saturated sterol, is primarily synthesized from cholesterol in the body. nih.gov While multiple pathways exist, two main routes have been described:

The 4-Cholesten-3-one Pathway: This is considered a major pathway for cholestanol formation. It begins with the conversion of cholesterol to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1). This intermediate is then converted to 7α-hydroxy-4-cholesten-3-one. nih.gov A key intermediate in this pathway is 4-cholesten-3-one, which is subsequently reduced to form cholestanol. nih.gov

The 7α-Hydroxylated Intermediate Pathway: Research has identified a pathway involving 7α-hydroxylated intermediates that may account for up to 30% of cholestanol synthesis under normal conditions. nih.gov This pathway is notably accelerated in patients with cerebrotendinous xanthomatosis (CTX), a disease caused by CYP27A1 deficiency, contributing to the significant accumulation of cholestanol. nih.gov

Cholesterol itself is synthesized de novo from acetyl-CoA via a complex series of reactions that can proceed through either the Bloch pathway (via desmosterol) or the Kandutsch-Russell pathway (via lathosterol). researchgate.netmdpi.com The formation of cholestanol represents a branch from these primary cholesterol metabolic routes.

The elimination of cholestanol from the body is critical for preventing its toxic accumulation, particularly in the brain and tendons. This process is primarily initiated by hydroxylation, catalyzed by specific cytochrome P450 enzymes.

Sterol 27-hydroxylase (CYP27A1): This mitochondrial enzyme is ubiquitously expressed and plays a crucial role in the "acidic" pathway of bile acid synthesis. ki.seportlandpress.comnih.gov CYP27A1 hydroxylates the side chain of various sterols, including cholestanol. It hydroxylates cholestanol at approximately the same rate as cholesterol, converting it into more polar metabolites that can be further processed into bile acids and eliminated. ki.seahajournals.org A deficiency in CYP27A1 leads to CTX, characterized by the accumulation of cholestanol in multiple tissues. nih.govki.se

Cholesterol 24-hydroxylase (CYP46A1): This enzyme is predominantly expressed in the brain and is the primary catalyst for cholesterol elimination from neurons. mdpi.comembopress.orgahajournals.org It hydroxylates cholesterol at the C-24 position, creating 24(S)-hydroxycholesterol, which can cross the blood-brain barrier. mdpi.comtandfonline.com Importantly, CYP46A1 also metabolizes cholestanol, playing a significant role in its removal from the brain. researchgate.netuniprot.org

Potential Interaction with this compound: There are no direct studies examining the interaction between this compound and the key cholestanol-catabolizing enzymes, CYP27A1 and CYP46A1. However, based on its known behavior with other enzymes, plausible interactions can be hypothesized. Given that this compound is a structural analog of cholestanol and has been shown to inhibit CYP7A1, it is conceivable that it could act as a competitive inhibitor or a poor substrate for CYP27A1 and CYP46A1. nih.gov If this compound were to inhibit these enzymes, it could potentially impair the normal clearance of endogenous cholestanol, leading to its accumulation, mimicking effects seen in metabolic disorders like CTX. Further research is required to directly test these potential interactions.

Table 3: Key Enzymes in Endogenous Cholestanol Metabolism
EnzymeLocationFunction in Cholestanol MetabolismReference
CYP27A1 (Sterol 27-hydroxylase)Mitochondria (most tissues)Initiates cholestanol elimination by side-chain hydroxylation for bile acid synthesis. nih.govki.seuniprot.org
CYP46A1 (Cholesterol 24-hydroxylase)Brain (neurons)Catalyzes hydroxylation of cholestanol, facilitating its removal from the brain. researchgate.netuniprot.org
CYP7A1 (Cholesterol 7α-hydroxylase)Liver (microsomes)Catalyzes the formation of an intermediate (7α-hydroxycholesterol) in one of the cholestanol biosynthesis pathways. nih.govdiva-portal.org

Advanced Analytical Methodologies for 6,6 Difluorocholestanol Research

Advanced Spectroscopic Characterization

The unique structural features of 6,6-Difluorocholestanol, particularly the gem-difluoro group at the C-6 position, call for specialized analytical approaches for its definitive characterization.

Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) Spectroscopy for Structural Elucidation

Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy is an exceptionally powerful tool for the structural analysis of organofluorine compounds like this compound. numberanalytics.com Due to the 100% natural abundance and high sensitivity of the 19F nucleus, this technique provides high-resolution spectra with a wide chemical shift range, minimizing the likelihood of peak overlap. numberanalytics.comicpms.cz The chemical shifts and coupling constants observed in a 19F-NMR spectrum offer detailed insights into the electronic environment and spatial arrangement of the fluorine atoms within the molecule. numberanalytics.com

High-Resolution Mass Spectrometry Techniques (e.g., GC/MS, LC-MS/MS, HT-MS) for Detection and Quantification

High-resolution mass spectrometry (HRMS) is indispensable for the accurate mass determination and quantification of this compound. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an analyte with high precision, often to four decimal places. researchgate.netspectroscopyonline.com This capability allows for the determination of the elemental formula of the compound, a critical step in its identification. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of sterols. aocs.org For GC-MS analysis of fluorinated sterols, derivatization is often employed to increase volatility and improve chromatographic peak shape. aocs.org While silylation is a common derivatization method, the use of fluorinated acyl groups can produce specific fragmentation patterns beneficial for mass spectrometric analysis. aocs.orgmdpi.com Electron impact (EI) is a common ionization method used in GC-MS that provides characteristic fragmentation patterns useful for structural identification. aocs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for analyzing sterols in complex mixtures without the need for derivatization. mdpi.commst.or.jp This technique is particularly well-suited for the analysis of thermally unstable compounds. mst.or.jp In LC-MS/MS, the sample is first separated by liquid chromatography, and then the analyte of interest is subjected to two stages of mass analysis. This allows for the selective detection of specific molecules, reducing interference from co-existing substances in the matrix. mst.or.jp Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization sources for LC-MS analysis of sterols. mdpi.commdpi.com

The table below summarizes the key features of these high-resolution mass spectrometry techniques.

TechniqueIonization MethodsKey Advantages for this compound Analysis
GC-MS Electron Impact (EI)Provides characteristic fragmentation patterns for structural identification. aocs.orgmdpi.com
LC-MS/MS ESI, APCIHigh selectivity and sensitivity without derivatization; suitable for thermally unstable compounds. mdpi.commst.or.jpmdpi.com
HRMS (TOF, Orbitrap, FT-ICR) VariousHigh mass accuracy for elemental formula determination. researchgate.netspectroscopyonline.com

Bioanalytical Method Development and Validation for Fluorinated Sterols in Biological Matrices

The quantitative analysis of this compound in biological matrices such as plasma, serum, or tissues presents significant challenges due to the complexity of these samples and the low concentrations of the analyte. mdpi.com

Optimization of Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate the analyte from interfering substances and concentrate it for analysis. aocs.org Common techniques for sterol extraction from biological matrices include:

Liquid-Liquid Extraction (LLE): This classic technique is used to separate compounds based on their relative solubilities in two different immiscible liquids. For sterols, a common procedure is the Bligh-Dyer method, which uses a chloroform-methanol mixture. lipidmaps.orgnih.gov Modifications of this method, such as substituting ethanol (B145695) for methanol, can also be employed. lipidmaps.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. mdpi.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For sterol analysis, C18-based or silica (B1680970) cartridges are frequently used. lipidmaps.orgmdpi.com

Saponification: Since many sterols in biological samples exist as esters, a saponification (alkaline hydrolysis) step is often necessary to release the free sterols before extraction. mdpi.comnih.gov This process typically involves heating the sample with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution. lipidmaps.orgnih.gov

The choice and optimization of the sample preparation method depend on the specific biological matrix and the subsequent analytical technique. For instance, a combination of saponification, LLE, and SPE may be required to achieve the necessary purity and concentration for sensitive LC-MS/MS analysis. mdpi.com

Development of Quantitative Assays with High Selectivity and Sensitivity

Developing a reliable quantitative assay for this compound requires high selectivity to distinguish it from other endogenous sterols and high sensitivity to detect it at low physiological concentrations. LC-MS/MS is the method of choice for this purpose due to its inherent selectivity and sensitivity. mdpi.com

The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity. mdpi.com In an MRM experiment, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition is unique to the analyte, minimizing interference from the matrix. mdpi.com The development of such an assay involves the careful selection of precursor and product ions for this compound and an appropriate internal standard, often a deuterated or 13C-labeled analog of the analyte. nih.gov

The sensitivity of the assay is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. japsonline.comeuropa.eu Achieving a low LLOQ is crucial for pharmacokinetic and metabolic studies of this compound.

Validation Parameters for Robust Bioanalytical Methods

To ensure the reliability and reproducibility of a bioanalytical method, it must be rigorously validated according to established guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA). europa.eudiva-portal.org The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value and should be within ±15% (±20% for the LLOQ). europa.eudiva-portal.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% for the LLOQ). europa.eudiva-portal.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. diva-portal.org

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard. diva-portal.org

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. diva-portal.org

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. europa.eu

The table below provides a summary of typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ). europa.eudiva-portal.org
Precision (CV) ≤15% (≤20% at LLOQ). europa.eudiva-portal.org
Linearity (r²) ≥ 0.99. diva-portal.org
Carry-over Not greater than 20% of the LLOQ and 5% for the internal standard. europa.eu

High-Throughput Screening (HTS) in the Discovery of Sterol Modulators

High-Throughput Screening (HTS) is a cornerstone of drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets or pathways. researchgate.netjst.go.jp In the context of sterol research, HTS is instrumental in identifying compounds that can modulate the intricate pathways of lipid metabolism and sterol biosynthesis, which are implicated in numerous diseases. The process involves automating experiments to test thousands of compounds daily, using miniaturized assay formats. jst.go.jp

The discovery of novel sterol modulators relies on two primary categories of HTS assays: biochemical assays and cell-based assays. Biochemical assays, also known as target-based assays, are conducted in vitro and measure the direct effect of a compound on a purified biological target, such as an enzyme. In contrast, cell-based assays measure the response of a whole living cell to a compound, offering insights into a more physiologically relevant context by accounting for factors like cell permeability and potential cytotoxicity. The selection of the assay type is a critical decision in the design of an HTS campaign, often dictated by the specific research question and the nature of the target. researchgate.net

Design and Implementation of Target-Based and Cell-Based Assays

The successful design and implementation of HTS assays require a multidisciplinary approach, integrating biology, chemistry, and engineering to create robust and reliable screening systems. researchgate.net Both target-based and cell-based assays must be carefully optimized and validated to ensure they can effectively identify true "hits" from large compound collections.

Target-Based Assays are designed to screen for compounds that interact directly with a specific, isolated biological molecule. A prime example in sterol research is screening for inhibitors of Sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis and a major antifungal drug target. The design of such an assay leverages the spectral properties of the target enzyme, where inhibitor binding causes a measurable shift in the heme Soret band, allowing for a direct readout of compound interaction.

Key Design Considerations for Target-Based Assays

Design Parameter Description Example in Sterol Research
Target Selection The biological molecule of interest (e.g., enzyme, receptor) is chosen based on its role in a disease pathway. CYP51, an essential enzyme in fungal ergosterol (B1671047) biosynthesis.
Assay Principle The physical or chemical principle used to detect the interaction (e.g., fluorescence, absorbance, luminescence). Spectroscopic shifts upon ligand binding to the CYP51 heme iron.
Reagent & Buffer Conditions Optimization of pH, salt concentration, and co-factors to ensure target stability and activity. Assays for CYP51 are conducted in a buffered solution with glycerol (B35011) to maintain protein stability.

| Detection Technology | The instrumentation used for the readout. | Spectrophotometers capable of measuring absorbance changes in 384-well plates. |

Cell-Based Assays have gained prominence because they provide a more holistic view of a compound's effect within a living system. These assays can monitor complex cellular events, such as signal transduction, gene expression, or metabolic changes, making them invaluable for discovering modulators of lipid pathways.

For instance, to investigate compounds affecting cholesterol metabolism, researchers have developed HTS-compatible cell-based assays that measure cholesterol efflux or intracellular cholesterol accumulation. One such assay uses a fluorescent cholesterol mimic to track its movement out of macrophage foam cells, providing a quantifiable measure of reverse cholesterol transport. Another approach uses Filipin III, a naturally fluorescent compound that binds to cholesterol, to visualize and quantify cholesterol levels within cells. The robustness of these assays is often quantified by the Z'-factor, a statistical parameter where a value greater than 0.5 indicates a high-quality, reliable assay.

Comparison of Cell-Based HTS Assay Formats for Lipid Metabolism

Assay Type Principle Readout Application Example
Cholesterol Efflux Assay Measures the transport of a fluorescent cholesterol analog from cells to an acceptor like ApoA-I or HDL. Fluorescence intensity in the supernatant. Identifying compounds that promote reverse cholesterol transport.
Intracellular Cholesterol Staining Uses a fluorescent probe like Filipin III to bind to and visualize unesterified cholesterol within fixed cells. Fluorescence microscopy and image analysis. Screening for modulators of cholesterol trafficking and storage.
Reporter Gene Assay A reporter gene (e.g., luciferase) is placed under the control of a promoter that responds to changes in a specific pathway. acs.org Luminescence or fluorescence. Identifying modulators of the Unfolded Protein Response (UPR), a pathway linked to lipid metabolism. acs.org

| Lipid Droplet Quantification | Staining of neutral lipids within lipid droplets using dyes like Nile Red, followed by automated imaging and analysis. | Fluorescence intensity and droplet morphology. | Discovering compounds that affect neutral lipid synthesis and storage. |

Application of HTS to Identify Novel Modulators of Lipid Metabolism Pathways

HTS campaigns are powerful engines for discovering novel chemical probes and potential therapeutic leads that modulate lipid metabolism. By screening extensive and diverse chemical libraries, researchers can identify small molecules that perturb specific steps in lipid synthesis, transport, or signaling. acs.org

A notable application of HTS is the identification of inhibitors for enzymes involved in fatty acid and sterol synthesis. In one screen against Mycobacterium tuberculosis CYP51, a library of 20,000 small molecules was tested, leading to the discovery of several distinct chemical scaffolds that act as inhibitors. The hits were categorized based on the type of spectral shift they induced (Type I or Type II), providing initial insights into their mechanism of binding.

Summary of HTS Campaign for CYP51 Inhibitors

Parameter Details
Target Sterol 14α-demethylase (CYP51) from M. tuberculosis
Library Screened 20,000 diverse organic small molecules
Assay Format 384-well plate, spectroscopic binding assay
Primary Hits Compounds inducing Type I (substrate-like) or Type II (inhibitor-like) spectral shifts
Hit Confirmation Manual spectroscopic binding assays to determine dissociation constants (KD)

| Example Hits | DHBP (Type I binder, KD ~25-50 µM), EPBA (Type II binder, KD ~5-10 µM) |

Beyond single enzyme targets, HTS is also applied in phenotypic screens to find modulators of complex cellular processes. For example, HTS has been used to discover small molecules that modulate mitochondria-ER contacts (MERCs), which are critical hubs for lipid metabolism regulation. A screen using a Bioluminescence Resonance Energy Transfer (BRET)-based biosensor identified a compound that enhances cholesterol uptake in cells by increasing these contacts. Such phenotypic approaches can uncover modulators acting on novel targets or pathways that might be missed by target-based screens. These discoveries provide valuable tools for dissecting the complex regulation of lipid metabolism and may offer new starting points for drug development programs.

Computational and in Silico Studies of 6,6 Difluorocholestanol

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govschrodinger.com For a compound like 6,6-Difluorocholestanol, molecular dynamics (MD) simulations would be a primary tool. MD simulations calculate the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic nature. nih.gov This is crucial for understanding how a molecule like a sterol, which has a complex three-dimensional structure, might change its shape. mun.ca

Ligand-Receptor Interactions: If a biological target (a receptor) for this compound were known, MD simulations could be used to model their interaction at an atomic level. frontiersin.orgmdpi.com These simulations can reveal how the ligand fits into the receptor's binding site, which specific amino acids it interacts with, and the stability of the resulting complex over time. nih.gov This information is fundamental to understanding the molecular basis of the compound's biological activity. frontiersin.org Without identified receptors or published interaction studies, this analysis remains purely hypothetical for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comljmu.ac.uk To build a QSAR model, a dataset of structurally similar compounds with known, measured biological activities (e.g., inhibitory concentrations) is required. mdpi.comresearchgate.net The model then correlates variations in structural properties (descriptors) with changes in activity.

For this compound, a QSAR study would involve:

A dataset of related fluorinated and non-fluorinated sterols.

Corresponding experimental data on their biological activity against a specific target.

Calculation of molecular descriptors (e.g., electronic properties, size, shape, hydrophobicity).

Generation of a statistical model to predict the activity of new, untested compounds. mdpi.com

A validated QSAR model could then be used to predict the biological activity of other similar compounds before they are synthesized, guiding the design of more potent molecules. mdpi.comcore.ac.uk The search for such studies on this compound or closely related analogues did not yield any results, indicating a lack of the necessary foundational data to perform a QSAR analysis.

Virtual Screening and Molecular Docking for Identifying Potential Biological Targets

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. nih.govmdpi.com If a three-dimensional structure of a potential protein target is available, this compound could be "docked" into its active site computationally. wustl.edu A scoring function then estimates the binding affinity, helping to rank potential interactions. nih.gov This can suggest if the compound is likely to bind to a particular protein and what its binding mode might be.

Virtual Screening: This is a broader application of docking where a large library of compounds is computationally screened against a specific target structure to identify potential "hits". biosolveit.deunar.ac.iddomainex.co.uk Conversely, a single compound like this compound could be docked against numerous known protein structures in a process called "inverse docking" or "target fishing" to generate hypotheses about its potential biological targets. unar.ac.idfrontiersin.org This is a powerful method for discovering new uses for compounds or understanding their mechanisms of action.

Despite the utility of these methods, no published studies were found that describe molecular docking or virtual screening experiments involving this compound. This suggests that its potential protein targets have not been explored using these widely adopted computational approaches.

6,6 Difluorocholestanol As a Biochemical Research Probe and Tool Compound

Application in Elucidating Enzymatic and Cellular Functions of Cholesterol Metabolism

6,6-Difluorocholestanol has been instrumental in dissecting the roles of key enzymes involved in hepatic cholesterol metabolism. nih.gov The introduction of fluorine atoms into the sterol structure can significantly affect its binding to enzymes and influence catalytic mechanisms, particularly when the substitution is near the molecule's active sites. nih.gov

Research on the effects of this compound on hepatic enzymes has revealed specific interactions. nih.gov Unlike its counterpart, 7,7-difluorocholestanol (B220163), this compound acts as a competitive substrate for cholesterol in the esterification process catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov Furthermore, it inhibits the hydroxylation of cholesterol by cholesterol 7α-hydroxylase, although it is not a substrate for this enzyme itself. nih.gov Notably, neither this compound nor 7,7-difluorocholestanol affects the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. nih.gov

These specific inhibitory actions and competitive substrate behaviors make this compound a valuable tool for isolating and studying the functions of ACAT and cholesterol 7α-hydroxylase, two critical enzymes in intracellular cholesterol metabolism. researchgate.net

Table 1: Effects of this compound on Key Enzymes in Cholesterol Metabolism

Enzyme Effect of this compound Reference
Acyl-CoA:cholesterol acyltransferase (ACAT) Competitive substrate for cholesterol esterification. nih.gov
Cholesterol 7α-hydroxylase Inhibits cholesterol hydroxylation; not a substrate. nih.gov

Utility in Investigating Intracellular Sterol Homeostasis Pathways

The maintenance of sterol homeostasis is a critical cellular process involving a complex network of feedback mechanisms that regulate the synthesis, uptake, and efflux of sterols. nih.govjax.org this compound, by selectively perturbing the activity of enzymes like ACAT, provides a means to investigate these regulatory pathways. nih.gov

The esterification of cholesterol by ACAT is a key mechanism for storing excess cholesterol within the cell. By acting as a competitive substrate, this compound can modulate this storage process, allowing researchers to study the downstream consequences on sterol-sensing proteins and gene expression. nih.govnih.gov

Disruptions in sterol homeostasis, which can be modeled in part by introducing compounds like this compound, have been linked to various physiological and pathological states. biorxiv.org The ability to selectively inhibit or compete with specific enzymatic steps in cholesterol metabolism allows for a more nuanced understanding of how cells sense and respond to changes in sterol levels, a fundamental aspect of lipid biology. nih.govelifesciences.org

Future Directions for Developing Advanced Fluorinated Sterol Probes in Lipid Biology

The success of molecules like this compound highlights the potential of fluorinated sterols as powerful research tools. ontosight.ai The strategic placement of fluorine atoms can create compounds with tailored properties to probe specific biological questions. nih.gov

Future advancements in this area are likely to focus on several key aspects:

Enhanced Specificity and Potency: The development of new fluorinated sterols will aim for even greater selectivity for specific protein targets within the complex landscape of lipid metabolism. nih.gov This will enable more precise dissection of individual enzymatic functions and transport processes.

Fluorescent Labeling: Combining fluorination with the attachment of fluorescent tags can create powerful probes for visualizing sterol trafficking and localization in living cells. mdpi.comresearchgate.netnih.gov However, a significant challenge is to ensure that the fluorescent label does not unduly perturb the biological activity of the sterol analog. researchgate.net

Photoactivatable Probes: The design of photoactivatable fluorinated sterols would allow for spatiotemporal control over their interactions with target proteins, providing a powerful method for studying dynamic cellular processes. acs.org

Probing a Wider Range of Targets: While much focus has been on enzymes, future probes could be designed to investigate other key players in sterol homeostasis, such as sterol transport proteins and regulatory protein complexes. nih.gov

The continued development of sophisticated chemical probes, including advanced generations of fluorinated sterols, is crucial for advancing our understanding of the intricate mechanisms governing lipid biology and for identifying new therapeutic targets for lipid-related disorders. nih.govpromega.com

Table 2: Mentioned Compounds

Compound Name
This compound
7,7-Difluorocholestanol
Cholesterol

Q & A

Q. How can researchers ensure reproducibility when testing this compound in lipid raft studies?

  • Methodological Answer :
  • Standardized lipid mixtures : Use defined ratios of sphingomyelin, cholesterol, and phospholipids (e.g., DOPC/DOPE).
  • Detergent-resistant membrane (DRM) isolation : Validate raft fractions via flotillin-1 Western blotting and GM1 ganglioside staining.
  • Batch-to-batch controls : Include internal reference samples (e.g., methyl-β-cyclodextrin-treated rafts) in each experiment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.